Episyringaresinol 4'-O-beta-D-glncopyranoside
Overview
Description
Episyringaresinol 4’-O-beta-D-glncopyranoside is a naturally occurring lignan glycoside isolated from the plant Alhagi sparsifolia Shap. This compound has garnered attention due to its potential neuroinflammatory inhibitory properties . It is a phenylpropanoid lignan, which is a class of compounds known for their diverse biological activities.
Mechanism of Action
Target of Action
Episyringaresinol 4’-O-beta-D-glncopyranoside, also known as (-)-Syringaresinol 4-O-β-D-glucopyranosi, is a natural potential neuroinflammatory inhibitor . It has been found to inhibit the proliferation of human promyelocytic HL-6 cells . The compound’s primary target is the NO production in LPS-induced N9 microglial cells .
Mode of Action
The compound interacts with its targets by inhibiting NO production in LPS-induced N9 microglial cells . This inhibition occurs in a dose-independent manner . It also inhibits the proliferation of human promyelocytic HL-6 cells through G (1) arrest and induction of apoptosis .
Result of Action
The result of Episyringaresinol 4’-O-beta-D-glncopyranoside’s action is the inhibition of NO production in LPS-induced N9 microglial cells . This leads to a potential reduction in neuroinflammation . Additionally, the compound induces G (1) arrest and apoptosis in human promyelocytic HL-6 cells, inhibiting their proliferation .
Biochemical Analysis
Biochemical Properties
Episyringaresinol 4’-O-beta-D-glncopyranoside plays a significant role in biochemical reactions. It has been found to inhibit NO production in LPS-induced N9 microglial cells
Cellular Effects
In vitro studies have shown that Episyringaresinol 4’-O-beta-D-glncopyranoside can inhibit the proliferation of human promyelocytic HL-6 cells . It does this through G1 arrest and induction of apoptosis . This suggests that it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to inhibit NO production in a dose-independent manner
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Episyringaresinol 4’-O-beta-D-glncopyranoside typically involves the glycosylation of episyringaresinol with a suitable glycosyl donor under acidic or enzymatic conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as Lewis acids or glycosyltransferases .
Industrial Production Methods: Industrial production of Episyringaresinol 4’-O-beta-D-glncopyranoside is less common due to its natural abundance. extraction from plant sources like Alhagi sparsifolia Shap is a feasible method. The extraction process involves solvent extraction followed by chromatographic purification to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Episyringaresinol 4’-O-beta-D-glncopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include oxidized lignans, reduced lignans, and substituted derivatives with various functional groups .
Scientific Research Applications
Episyringaresinol 4’-O-beta-D-glncopyranoside has several scientific research applications:
Chemistry: It is used as a reference compound in the study of lignan biosynthesis and metabolism.
Biology: The compound is studied for its neuroinflammatory inhibitory properties, making it a potential candidate for neuroprotective agents.
Medicine: Research is ongoing to explore its potential therapeutic effects in treating neuroinflammatory conditions and other diseases.
Industry: It is used in the development of natural product libraries for drug discovery and development
Comparison with Similar Compounds
Syringaresinol: Another lignan with similar neuroinflammatory inhibitory properties.
Pinoresinol: Known for its antioxidant and anti-inflammatory activities.
Secoisolariciresinol: Exhibits estrogenic and antioxidant properties
Uniqueness: Episyringaresinol 4’-O-beta-D-glncopyranoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to its aglycone counterparts. This glycosylation also contributes to its distinct biological activities, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
Episyringaresinol 4'-O-beta-D-glncopyranoside is a glycosylated lignan compound, primarily isolated from the plant Alhagi sparsifolia. This compound has garnered attention due to its diverse biological activities, particularly in the fields of neuroprotection, cancer treatment, and antioxidant properties. This article delves into its biological activity, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound has a molecular formula of C28H36O13 and a molecular weight of approximately 580.6 g/mol. Its structure features a furofuran moiety and a glucopyranoside unit, which contribute to its unique properties and biological activities.
1. Antioxidant Properties
This compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress-related damage in cells. This property is crucial in preventing various diseases linked to oxidative stress, including neurodegenerative disorders.
2. Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound. In vitro experiments using PC12 cells treated with corticosterone (CORT) demonstrated that this compound could enhance cell viability and reduce apoptosis. The compound was found to modulate key proteins involved in the apoptotic pathway:
- Upregulation of BDNF (Brain-Derived Neurotrophic Factor)
- Inhibition of caspase-3 activity
- Reduction of lactate dehydrogenase (LDH) leakage , indicating decreased cell damage .
The compound's mechanism appears to involve the inhibition of mitochondrial apoptotic pathways and activation of CREB signaling pathways, which are vital for neuronal survival and function.
3. Anti-Cancer Activity
This compound has shown potential as a chemotherapeutic agent. It inhibits the proliferation of human promyelocytic HL-6 cells by inducing G(1) arrest and promoting apoptosis. This suggests its applicability in cancer treatment, particularly for hematological malignancies .
Research Findings
Study | Cell Line | Concentration | Key Findings |
---|---|---|---|
Study on Neuroprotection | PC12 Cells | 5-20 μM | Increased cell viability, reduced apoptosis, upregulation of BDNF |
Cancer Proliferation Inhibition | HL-6 Cells | Varies | Induced G(1) arrest, apoptosis induction |
Case Studies
- Neuroprotective Mechanism : In an experimental model using PC12 cells, treatment with this compound significantly improved mitochondrial membrane potential and reduced intracellular calcium levels, demonstrating its protective role against neurotoxicity induced by corticosterone .
- Cancer Treatment Potential : A study investigating the effects on HL-6 cells revealed that the compound could inhibit cell growth effectively through apoptosis induction, suggesting its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3/t14-,15-,20-,22-,23+,24-,25+,26+,28+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKCEGQSIIQPAQ-FKLBZQFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.